1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane
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Overview
Description
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane can be synthesized through a multi-step process involving the reaction of N,N’-dibenzylethylenediamine with para-formaldehyde and nitroethane in ethanol under reflux conditions . The reaction mixture is then purified using silica gel column chromatography to obtain the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a .
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a catalyst such as .
Substitution: Various nucleophiles can be used to replace the benzyl groups.
Major Products Formed:
Reduction of the nitro group: results in the formation of 1,4-Dibenzyl-6-methyl-1,4-diazepane.
Substitution reactions: yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1,4-Dibenzyl-6-methyl-1,4-diazepane
- 1,4-Dibenzyl-6-nitro-1,4-diazepane
- 6-Methyl-6-nitro-1,4-diazepane
Uniqueness: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
492437-19-1 |
---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,4-dibenzyl-6-methyl-6-nitro-1,4-diazepane |
InChI |
InChI=1S/C20H25N3O2/c1-20(23(24)25)16-21(14-18-8-4-2-5-9-18)12-13-22(17-20)15-19-10-6-3-7-11-19/h2-11H,12-17H2,1H3 |
InChI Key |
ZPRZDSLWKITLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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